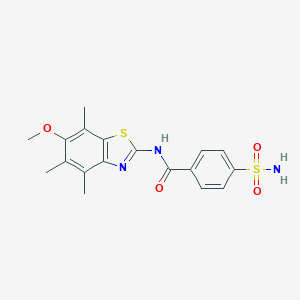
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide, also known as MMB, is a benzothiazolyl sulfonamide compound that has been extensively studied for its potential applications in scientific research. MMB is a potent inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various types of cancer, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits carbonic anhydrase IX activity by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. The decrease in bicarbonate ion production leads to a decrease in intracellular pH, which ultimately leads to decreased cancer cell proliferation and increased cancer cell death.
Efectos Bioquímicos Y Fisiológicos
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits cancer cell proliferation and induces cancer cell death in various types of cancer cells. In vivo studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits tumor growth and increases survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potent anti-cancer effects. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to be effective in inhibiting cancer cell proliferation and inducing cancer cell death in various types of cancer cells. However, one of the limitations of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potential toxicity. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide. One direction is to further investigate the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects. Understanding the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects may lead to the development of more effective cancer therapies. Another direction is to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in combination with other anti-cancer agents. Combining N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide with other anti-cancer agents may lead to more potent anti-cancer effects and decreased toxicity. Finally, further studies are needed to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in other diseases, such as osteoporosis and glaucoma.
Métodos De Síntesis
The synthesis of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with methyl iodide to produce 6-methoxy-4,5-dimethyl-2-iodobenzothiazole. This compound is then reacted with tert-butylamine to form 6-methoxy-4,5-dimethyl-2-(tert-butylamino)benzothiazole, which is further reacted with 4-sulfamoylbenzoyl chloride to produce N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide.
Aplicaciones Científicas De Investigación
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been extensively studied for its potential applications in cancer therapy. Carbonic anhydrase IX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma, making it a promising target for cancer therapy. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to inhibit carbonic anhydrase IX activity, leading to decreased cancer cell proliferation and increased cancer cell death.
Propiedades
Número CAS |
120165-54-0 |
|---|---|
Nombre del producto |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
Fórmula molecular |
C18H19N3O4S2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-10(2)15(25-4)11(3)16-14(9)20-18(26-16)21-17(22)12-5-7-13(8-6-12)27(19,23)24/h5-8H,1-4H3,(H2,19,23,24)(H,20,21,22) |
Clave InChI |
RKUCHNWWAVEVGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Sinónimos |
Benzamide, 4-(aminosulfonyl)-N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



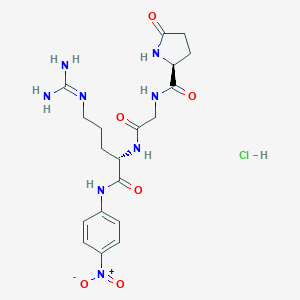
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
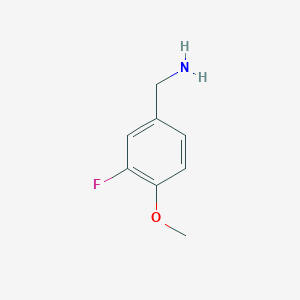
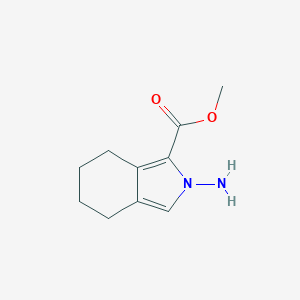
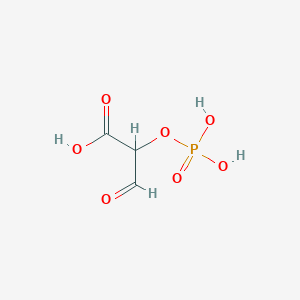
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

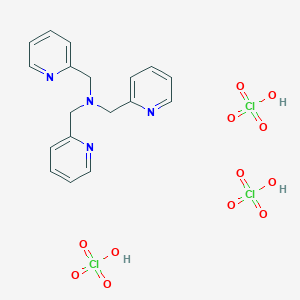

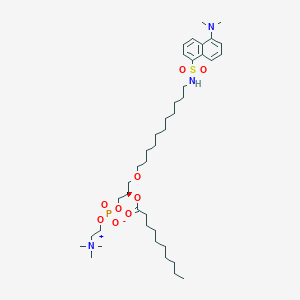
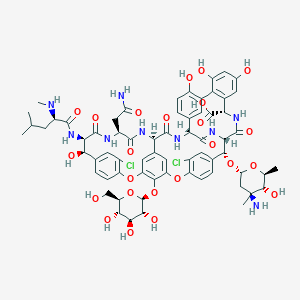
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
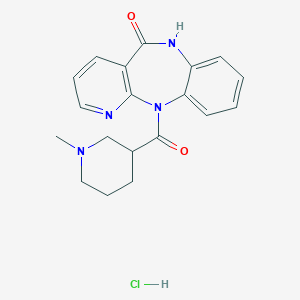
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)